2-Methoxyphenylacetone is an organic compound with the molecular formula C10H12O2 and a molecular weight of approximately 164.20 g/mol. It is recognized by its IUPAC name, 2-methoxy-1-phenylethanone, and has a structure characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. This compound is often utilized in various synthetic applications due to its versatile reactivity and functional groups.
There is no current data available regarding a specific mechanism of action for 2-Methoxyphenylacetone in biological systems.
There are several methods for synthesizing 2-methoxyphenylacetone:
These methods highlight the compound's synthetic versatility and its utility in generating various derivatives.
2-Methoxyphenylacetone finds applications in multiple fields:
Interaction studies involving 2-methoxyphenylacetone primarily focus on its reactivity with other chemical species. For instance, it has been shown to interact with various nucleophiles due to the electrophilic nature of its carbonyl group. Additionally, investigations into its interactions with biological targets could provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 2-methoxyphenylacetone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methoxyphenylacetone | C10H12O2 | Similar structure but with a methoxy group at position 1. |
4-Methoxyphenylacetone | C10H12O2 | Methoxy group at position 4; different reactivity profile. |
Anisole (Methoxybenzene) | C7H8O | A simpler structure without the acetone moiety; used as a solvent and precursor. |
Uniqueness: What sets 2-methoxyphenylacetone apart is its specific positioning of the methoxy group and the acetone functionality, which influences its reactivity and applications in synthetic chemistry compared to its analogs.
2-Methoxyphenylacetone (CAS 5211-62-1), also known as o-methoxyphenylacetone, emerged as a structurally significant compound in mid-20th-century organic chemistry. While its precise discovery timeline remains undocumented, early synthetic routes were reported in the 1950s, including methods involving palladium-catalyzed reactions of 3-phenylpropylene with alkyl nitrites. The compound gained attention as an intermediate in pharmaceutical synthesis, particularly for chiral amines and β-adrenergic antagonists. Its structural relationship to mescaline precursors further underscored its relevance in alkaloid research.
2-Methoxyphenylacetone serves as a versatile synthon due to:
As a methoxy-substituted phenylacetone, it exhibits distinct properties compared to isomers:
The ortho-substitution induces steric hindrance, reducing crystallization tendency compared to para-isomers.
Irritant